molecular formula C5H4F6O B14237624 1,1,1,2,2,5-Hexafluoropentan-3-one CAS No. 370862-40-1

1,1,1,2,2,5-Hexafluoropentan-3-one

Cat. No.: B14237624
CAS No.: 370862-40-1
M. Wt: 194.07 g/mol
InChI Key: CJMNFGFSYMBBEL-UHFFFAOYSA-N
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Description

1,1,1,2,2,5-Hexafluoropentan-3-one is a fluorinated organic compound of significant interest in advanced materials and chemistry research. Its primary research value lies in its potential as a precursor or intermediate in the synthesis of complex molecules, particularly those requiring a highly fluorinated segment to alter physicochemical properties. Researchers investigate its utility in the development of specialty polymers, surfactants, and pharmaceuticals, where the introduction of fluorine atoms can dramatically enhance a compound's thermal stability, lipophilicity, and metabolic resistance. The mechanism by which it imparts these properties is rooted in the strong carbon-fluorine bonds and the high electronegativity of fluorine, which can influence electron density, molecular conformation, and intermolecular interactions. A key area of application is in the creation of fluorinated building blocks for drug discovery and advanced materials science . Furthermore, its specific structure makes it a candidate for study as a solvent or component in specialized formulations, such as in the electronics industry for precision cleaning or in the development of low-global-warming-potential refrigerants and fire suppression agents, following the research trajectory of other short-chain fluorinated ketones. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

370862-40-1

Molecular Formula

C5H4F6O

Molecular Weight

194.07 g/mol

IUPAC Name

1,1,1,2,2,5-hexafluoropentan-3-one

InChI

InChI=1S/C5H4F6O/c6-2-1-3(12)4(7,8)5(9,10)11/h1-2H2

InChI Key

CJMNFGFSYMBBEL-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Hexafluorinated Pentanone Derivatives

Established Reaction Pathways

Established synthetic routes provide reliable and well-documented methods for the preparation of hexafluorinated pentanones. These pathways often involve multi-step sequences that have been optimized over time for yield and purity.

Acid-promoted cyclization is a powerful strategy in organic synthesis for constructing ring systems. In the context of synthesizing fluorinated ketones, this can involve the intramolecular reaction of a suitably functionalized acyclic precursor. For instance, the use of strong acids can facilitate the cyclization of a fluorinated diol or a related derivative, leading to the formation of a cyclic intermediate that can be subsequently converted to the desired pentanone. While direct examples for 1,1,1,2,2,5-hexafluoropentan-3-one are not extensively detailed in readily available literature, the principle is demonstrated in related syntheses where acids like sulfuric acid are used to drive dehydration and cyclization steps. chemicalbook.com The efficiency of such reactions is often dependent on the acid strength, reaction temperature, and the structure of the starting material.

Condensation reactions are a cornerstone of carbon-carbon bond formation. The synthesis of hexafluorinated pentanones can be achieved through the condensation of a fluorinated electrophile with a nucleophile derived from an activated methylene (B1212753) compound. A pertinent example is the reaction of a trifluoroacetyl-containing species with a carbanion.

A general method for introducing a hexafluoroisobutyl group into carbonyl compounds has been developed, which proceeds through a tandem mechanism. academie-sciences.fr This approach overcomes the common issue of β-fluoride elimination. academie-sciences.fr A specific industrial method for producing 1,1,1,5,5,5-hexafluoroacetylacetone involves the reaction of a 3,3,3-trifluoropropynyl metal with a trifluoroacetate. google.com This is followed by hydration in the presence of an acid to form the hydrate (B1144303) of hexafluoroacetylacetone, which can then be dehydrated. google.com The initial reaction involves forming a lithium salt of 3,3,3-trifluoropropyne (B1345459), which then reacts with ethyl trifluoroacetate. chemicalbook.com

Table 1: Reagents and Conditions for Hexafluoroacetylacetone Synthesis via Condensation

StepReagentsSolventTemperature
13,3,3-trifluoropropyne, n-butyllithiumtert-butyl methyl ether, n-heptane-103 to -28 °C
2Ethyl trifluoroacetatetert-butyl methyl ether, n-heptane-38 to -30 °C
3Sulfuric acid aqueous solutionWater3 to 5 °C

This table summarizes the key reagents and conditions for the synthesis of a related hexafluorinated compound, 1,1,1,5,5,5-hexafluoroacetylacetone, as detailed in the provided search results.

This strategy involves starting with a simpler fluorinated hydrocarbon and introducing the necessary functional groups to arrive at the target pentanone. This can be achieved through a variety of transformations, such as oxidation, halogenation followed by nucleophilic substitution, or organometallic reactions. For example, a partially fluorinated pentane (B18724) could be selectively oxidized to introduce the ketone functionality at the C-3 position. The challenge in this approach often lies in achieving regioselectivity, as the presence of fluorine atoms can influence the reactivity of adjacent C-H bonds. The synthesis of related fluorinated compounds often involves the functionalization of fluorinated building blocks. rsc.org

The transition from laboratory-scale synthesis to industrial production necessitates optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and scalability. For the synthesis of compounds like 1,1,1,5,5,5-hexafluoroacetylacetone, a related diketone, industrial processes have been developed. google.com These methods often focus on using readily available and cost-effective starting materials, optimizing catalyst loading and reaction times, and developing efficient purification protocols. For instance, a large-scale synthesis of 1,1,1,5,5,5-hexafluoroacetylacetone hydrate has been reported, starting from 3,3,3-trifluoropropyne and ethyl trifluoroacetate, with a total yield of 82%. chemicalbook.com The subsequent dehydration of the hydrate using concentrated sulfuric acid yields the final product. chemicalbook.com

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers more sophisticated methods, often employing catalysts to achieve high efficiency and selectivity. These advanced strategies are crucial for accessing complex fluorinated molecules.

Free-radical addition reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of synthesizing hexafluorinated pentanones, this could involve the radical addition of a suitable fragment to a fluorinated alkene. The regioselectivity of radical additions to alkenes is often anti-Markovnikov, a phenomenon known as the "peroxide effect". masterorganicchemistry.com This is because the radical intermediate is stabilized on the more substituted carbon. masterorganicchemistry.com

The process typically involves three main steps: initiation, propagation, and termination. wikipedia.org Initiation can be achieved using heat or light to generate radicals from a precursor like a peroxide. masterorganicchemistry.com The propagation steps involve the addition of the radical to the alkene and subsequent abstraction of an atom to regenerate the radical. wikipedia.org While a direct application for the synthesis of this compound is not explicitly detailed, the principles of radical addition to fluorinated alkenes are well-established and could be adapted for this purpose. masterorganicchemistry.com For example, the radical addition of a trifluoromethyl group and an ethyl group across a difluoroacetylene (B1210905) core could theoretically lead to the desired carbon skeleton.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of each starting material. These reactions are valued for their atom economy, time and energy savings, and their ability to generate molecular complexity in a single operation. While direct examples of MCRs for the synthesis of this compound derivatives are not extensively documented, the principles of MCRs have been applied to the synthesis of structurally similar fluorinated β-diketones and other heterocyclic compounds.

One of the most common applications of condensation reactions in this context is the Claisen condensation, which is a key method for producing β-diketones. mdpi.com This reaction typically involves the condensation of a ketone and an ester in the presence of a strong base. For the synthesis of fluorinated β-diketones, this often involves a fluorinated ester and a ketone. The use of highly active alkoxides like sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), as well as sodium hydride (NaH), are common. mdpi.com The reaction conditions, such as the choice of base and the order of reagent addition, can significantly impact the yield and purity of the resulting β-diketone.

For instance, the synthesis of β-diketones bearing a 2-thienyl group and a perfluorinated alkyl chain has been optimized. It was found that adding a mixture of the ester and ketone to a suspension of the base is preferable to control the reaction. mdpi.com While these are two-component reactions, the principles can be extended to pseudo-multicomponent reactions where one reactant participates in multiple steps. nih.gov For example, reactions involving two equivalents of a cyclic ketone with other reagents have been reported to produce complex heterocyclic systems. nih.gov

The synthesis of various heterocyclic compounds through MCRs often involves initial condensation steps. For example, the Hantzsch pyridine (B92270) synthesis and related reactions build up a carbon skeleton through Michael or aldol-type reactions, which can be performed as one-pot processes. frontiersin.org These methodologies have been used to create a wide range of functionalized pyridines. While not directly applied to hexafluorinated pentanones, these strategies suggest the potential for developing novel MCRs involving highly fluorinated ketones as one of the components. The Ugi four-component reaction of perfluorinated acids has also been utilized to create a large diversity of molecules, highlighting the utility of fluorinated components in MCRs for generating molecular libraries. nih.gov

Reaction Type Reactants Products Key Findings
Claisen CondensationFluorinated Ester, KetoneFluorinated β-diketoneBase quality and addition order are crucial for yield. mdpi.com
Pseudo-Multicomponent Reaction2 equiv. Cyclic Ketone, Hydrazine (B178648) Hydrate, TMSN₃, Isocyanideα-hydrazino tetrazolesFormation of complex heterocycles in a one-pot process. nih.gov
Hantzsch-type Pyridine Synthesisβ-keto ester, Aldehyde, AmmoniaDihydropyridineA classic MCR for heterocycle synthesis. frontiersin.org
Ugi Four-Component ReactionPerfluorinated Acid, Amine, Ketone/Aldehyde, Isocyanideα-acylamino carboxamideDemonstrates the utility of fluorinated building blocks in MCRs. nih.gov

Mechanochemical Approaches for Coordination Complex Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. core.ac.uk This solvent-free approach can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain from solution. nih.gov The synthesis of coordination complexes, particularly those involving metal β-diketonates, has been successfully demonstrated using mechanochemical methods like ball milling. nih.gov

While the direct mechanochemical synthesis of coordination complexes with this compound is not specifically reported, the synthesis of metal complexes with other fluorinated β-diketonates, such as 1,1,1-trifluoro-2,4-pentanedionate (tfac), has been achieved. nih.gov These methods often involve grinding the metal salt directly with the ligand. Furthermore, one-pot, two-step mechanochemical syntheses have been developed where the ligand is first formed in the mill, followed by the addition of a metal salt to form the complex without isolating the intermediate ligand.

The application of mechanochemistry extends to the synthesis of various metal-organic frameworks (MOFs), including those with fluorinated linkers. frontiersin.org For example, fluorine-substituted ZIF-8 frameworks have been synthesized mechanochemically. frontiersin.org This demonstrates the versatility of mechanochemistry in incorporating fluorinated building blocks into complex supramolecular structures. The synthesis of chemoreceptors containing thiosemicarbazone moieties has also been achieved by solvent-free grinding, showcasing the broad applicability of this technique. acs.org

Complex Type Reactants Method Key Findings
Metal β-diketonatesMetal Salt, Fluorinated β-diketoneBall MillingEfficient, solvent-free synthesis of metal complexes. nih.gov
Fluorinated ZIFsMetal source, Fluorinated imidazolate linkerBall MillingGreen synthesis of porous, fluorinated materials. frontiersin.org
Thiosemicarbazone ChemoreceptorsAldehyde, ThiosemicarbazideShaking MillRapid and complete conversion without solvent. acs.org
Iron Aluminyl ComplexesDiamido aluminum iodide, K[Fe(CO)₂Cp]Solid-state grindingAccess to metal-metal bonded complexes.

Stereoselective Synthetic Routes to Hexafluorinated Carbohydrate Derivatives

The incorporation of fluorine into carbohydrates can significantly alter their biological properties, making fluorinated carbohydrates valuable targets in medicinal chemistry and chemical biology. nih.gov The stereoselective synthesis of such compounds is a considerable challenge. While there are no reported routes to hexafluorinated carbohydrate derivatives starting from this compound, various stereoselective methods exist for the synthesis of polyfluorinated carbohydrates from other precursors. nih.govresearchgate.net

A common strategy is the "chiron approach," which utilizes readily available chiral starting materials, such as inexpensive levoglucosan, to construct heavily fluorinated hexopyranoses through a series of stereocontrolled reactions. nih.gov This approach has been successfully used to synthesize a variety of polyfluorinated glucose, galactose, and mannose analogs. nih.gov

Deoxyfluorination reactions are a key tool in this field, where a hydroxyl group is replaced by a fluorine atom. nih.govacs.org Reagents like diethylaminosulfur trifluoride (DAST) are used for this purpose. acs.org The stereochemical outcome of these reactions is often governed by factors such as neighboring group participation and the conformational constraints of the carbohydrate ring. Electrophilic fluorinating agents like Selectfluor have also been employed in the synthesis of fluorinated sugars. nih.govnih.gov

Another important transformation is the nucleophilic opening of epoxides with a fluoride (B91410) source, which can be a highly stereoselective process. acs.org The regioselectivity of the epoxide opening is often controlled by the Fürst-Plattner rule, which favors a trans-diaxial opening. acs.org

Although not originating from hexafluorinated pentanones, the diastereoselective Mannich reaction of α-fluoro ketones with N-tert-butylsulfinylimines provides a route to α-fluoro-β-amino ketones with fluorinated stereogenic centers, demonstrating a method to introduce stereochemistry adjacent to a fluorinated carbon. nih.gov

Synthetic Approach Starting Material Key Reagents Product Type Key Features
Chiron ApproachLevoglucosanVarious fluorinating agentsPolyfluorinated hexopyranosesStereoselective synthesis from a cheap chiral pool starting material. nih.gov
DeoxyfluorinationProtected CarbohydrateDAST, SelectfluorFluorinated CarbohydrateReplacement of OH with F, stereoselectivity is a key challenge. nih.govacs.org
Epoxide OpeningCarbohydrate EpoxideFluoride source (e.g., KHF₂)Fluorinated CarbohydrateOften highly stereoselective due to conformational constraints. acs.org
Diastereoselective Mannich Reactionα-fluoro ketoneN-tert-butylsulfinylimineα-fluoro-β-amino ketoneCreates a fluorinated stereogenic center. nih.gov

Chemical Reactivity and Mechanistic Investigations of Hexafluorinated Pentanone Derivatives

Fundamental Reaction Classes and General Reactivity Profiles

Nucleophilic Additions to Carbonyl Centers

Fluorinated ketones are known to be more reactive towards nucleophiles than their non-fluorinated counterparts due to the inductive effect of the fluorine atoms. This enhances the partial positive charge on the carbonyl carbon, making it a harder electrophile. libretexts.orgyoutube.com Typical nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com However, no specific studies detailing the nucleophilic addition reactions of organometallics, amines, hydrides, or other nucleophiles with 1,1,1,2,2,5-Hexafluoropentan-3-one have been identified.

Hydration and Keto-Enol Tautomerism Studies

The high electrophilicity of the carbonyl carbon in highly fluorinated ketones can lead to the formation of stable hydrates in the presence of water. For instance, hexafluoroacetone readily exists as a hydrate (B1144303). nih.gov The potential for this compound to form a stable hydrate is high, but experimental data is lacking.

Keto-enol tautomerism is an equilibrium between a ketone and its enol form. masterorganicchemistry.com The position of this equilibrium is influenced by factors such as solvent and the electronic nature of substituents. researchgate.netresearchgate.net For fluorinated β-diketones, the enol form is often significant and can exist as a mixture of tautomers. researchgate.netresearchgate.net As this compound is a monoketone, the equilibrium would likely favor the keto form, but specific equilibrium constants or spectroscopic studies for this compound are not available.

Substitution Reactions Involving Fluorine Atoms

The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution of a fluorine atom in a perfluoroalkyl group challenging. nih.govnih.gov Such reactions often require harsh conditions or specialized reagents, such as organophosphorus compounds, to achieve selective C-F bond activation. nih.gov Research in this area tends to focus on perfluoroalkyl ketones, but no literature specifically describes the substitution of fluorine atoms on this compound.

Detailed Mechanistic Elucidations

Chelation Mechanisms with Metal Ions

Chelation typically involves the binding of a single ligand to a central metal ion through multiple coordination sites, forming a ring structure. beloit.edunih.gov Compounds that are effective chelating agents usually possess multiple donor atoms (like oxygen or nitrogen) positioned to form stable five- or six-membered rings with the metal ion. beloit.edu Fluorinated β-diketones, such as hexafluoroacetylacetone, are well-known for their ability to form stable metal chelates. sigmaaldrich.comnih.gov However, this compound is a monoketone with a single carbonyl oxygen as the primary potential coordination site. This structure does not lend itself to acting as a chelating ligand in the traditional sense, and no studies on its chelation behavior have been found.

Complexation and Ligand Exchange Processes

While not a classic chelating agent, the carbonyl oxygen of this compound could potentially act as a monodentate ligand to form coordination complexes with metal ions. The coordination chemistry of fluorinated β-diketonates is extensive, detailing their synthesis and structural diversity. mdpi.comnih.gov These complexes can sometimes participate in ligand exchange reactions. rsc.orgnih.gov There is, however, no available research that documents the formation of metal complexes with this compound or investigates its participation in ligand exchange processes.

C−O Bond Formation and Alkene Oxygenation Mechanisms

The reactivity of this compound in C-O bond formation and alkene oxygenation is a subject of significant interest, largely extrapolated from the known reactivity of other highly fluorinated ketones and organic compounds. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and a potential mediator in oxidation reactions.

Mechanisms of C-O Bond Formation

While specific studies detailing C-O bond formation originating directly from this compound are not extensively documented in publicly available literature, the synthesis of fluorinated ethers through reactions of fluoroolefins with alcohols provides a basis for understanding potential pathways. sibran.ruresearchgate.net The general principle involves the nucleophilic attack of an alcohol on a fluorinated electrophile. In the context of this compound, its carbonyl group can be considered the electrophilic center.

One plausible, though not explicitly documented, mechanism for C-O bond formation would be the formation of a hemiacetal followed by subsequent reaction. An alcohol, acting as a nucleophile, could attack the electrophilic carbonyl carbon of this compound. This would result in a hexafluorinated hemiacetal intermediate. The stability and further reactivity of this hemiacetal would be influenced by the surrounding fluoroalkyl groups.

Alkene Oxygenation Mechanisms

The use of highly fluorinated ketones as catalysts for epoxidation and other oxygenation reactions of alkenes is a more established area of research. For instance, hexafluoroacetone is a well-known catalyst for epoxidation reactions in the presence of a stoichiometric oxidant like hydrogen peroxide. The catalytic cycle is believed to involve the formation of a highly reactive dioxirane intermediate.

Extrapolating this to this compound, a similar catalytic cycle can be proposed for alkene oxygenation. The ketone would react with an oxidant (e.g., hydrogen peroxide) to form an intermediate, likely a peroxyhemiacetal, which then cyclizes to form a highly electrophilic dioxirane. This dioxirane would then transfer an oxygen atom to the nucleophilic double bond of an alkene, forming an epoxide and regenerating the original ketone for another catalytic cycle. The high electrophilicity of the carbonyl carbon in this compound, due to the hexafluoro substitution, would be expected to facilitate the formation of the active dioxirane oxidant.

Retro-Claisen Condensation Reactions

The retro-Claisen condensation is a carbon-carbon bond cleavage reaction that is the reverse of the Claisen condensation. wikipedia.orglibretexts.org In this reaction, a β-keto ester or a 1,3-diketone is cleaved by a nucleophile, typically a strong base, to yield an ester and a ketone or two esters. wikipedia.orglibretexts.orgnrochemistry.comyoutube.com The presence of electron-withdrawing groups, such as trifluoromethyl groups, can significantly influence the facility of this reaction.

Mechanistic Insights into Retro-Claisen Condensation of Hexafluorinated Pentanone Derivatives

The general mechanism for a retro-Claisen condensation involves the nucleophilic attack of a base (e.g., an alkoxide) on the carbonyl group of the β-dicarbonyl compound. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the Cα-Cβ bond and the formation of an enolate and an ester.

In the context of a hypothetical β-diketone derived from this compound, the presence of the highly electronegative fluorine atoms would stabilize the negative charge on the resulting enolate, making the cleavage more favorable. The reaction would be driven by the formation of this stabilized enolate.

Table 1: Key Mechanistic Steps in Retro-Claisen Condensation

StepDescription
1. Nucleophilic Attack A strong base, such as an alkoxide, attacks one of the carbonyl carbons of the β-dicarbonyl compound.
2. Formation of Tetrahedral Intermediate A tetrahedral intermediate is formed.
3. C-C Bond Cleavage The tetrahedral intermediate collapses, leading to the cleavage of the bond between the α- and β-carbons.
4. Formation of Products An ester and a resonance-stabilized enolate of a ketone are formed. The enolate is subsequently protonated in an acidic workup.

Coordination Chemistry of Hexafluorinated β Diketone Ligands

Formation and Characterization of Metal Chelates

The formation of stable metal chelates with hexafluorinated β-diketone ligands is a cornerstone of their chemistry. These complexes are characterized by their volatility and solubility in organic solvents, properties that are enhanced by the fluorinated substituents.

The synthesis of metal complexes with hexafluorinated β-diketonate ligands can yield both mononuclear and polynuclear structures, depending on the metal ion, the stoichiometry, and the reaction conditions.

Mononuclear Complexes: Mononuclear complexes are frequently synthesized through reactions of a metal salt with the β-diketone ligand in an appropriate solvent, often in the presence of a base to deprotonate the ligand. For instance, strontium β-diketonate complexes, including those with ligands like 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa), have been synthesized via the substitution reaction of Sr(btsa)₂·2DME with the desired β-diketone and an ethereal ligand. researchgate.netnih.gov Depending on the specific ligands used, both monomeric and dimeric (dinuclear) structures can be isolated. researchgate.netnih.govmdpi.com Similarly, mononuclear palladium(II) complexes with various fluorinated β-diketones have been prepared with high yields (70–80%) and characterized for their potential use in deposition processes. wikipedia.org The synthesis of lanthanide complexes, such as [Ln(paaH*)₂(H₂O)₄][Cl]₃·2H₂O, where paaH is an amino-pyridyl substituted β-diketone, also results in mononuclear species. nih.gov

Polynuclear and Heterometallic Complexes: The formation of polynuclear structures, including heterometallic complexes containing two or more different metal ions, is a significant area of research. These complexes are often constructed using β-diketones as key building blocks. mdpi.comcolostate.edu For example, the co-crystallization of different metal β-diketonates can lead to heterometallic frameworks. colostate.edu A notable strategy involves using a combination of two different diketonate ligands, one with electron-donating groups (like acetylacetonate (B107027), acac) and one with electron-withdrawing groups (like hexafluoroacetylacetonate, hfac). This approach was used to create mixed-valent, heteroleptic iron diketonates with dinuclear and trinuclear structures, such as [Feᴵᴵᴵ(acac)₃][Feᴵᴵ(hfac)₂] and [Feᴵᴵ(hfac)₂][Feᴵᴵᴵ(acac)₃][Feᴵᴵ(hfac)₂]. researchgate.net These homometallic structures then serve as templates for designing heterometallic precursors like [Feᴵᴵᴵ(acac)₃][Mnᴵᴵ(hfac)₂]. researchgate.net The synthesis of polynuclear complexes can also be achieved using ligands specifically designed with multiple β-diketone units. researchgate.net

Fluorination increases the Lewis acidity of the metal center in the complex, which can enhance its interaction with other donor molecules. researchgate.net This effect is crucial in the formation of heterometallic assemblies, where an M(II) center chelated by electron-withdrawing hfac ligands becomes a better Lewis acid, facilitating bridging interactions with the oxygen atoms of a more electron-rich M(III) acetylacetonate unit. colostate.eduresearchgate.net

The electronic properties of the complexes can be systematically tuned by varying the substituents on the β-diketonate ligand. Studies on a series of tris(β-diketonato)M(III) complexes (M = Cr, Mn, Fe) have shown a linear relationship between the reduction potential of the M(III)/M(II) couple and the electronic parameters of the ligand. nih.gov The ease of reduction increases as the electron-donating ability of the ligand's substituents increases (or as the ligand's acidity decreases). nih.gov Conversely, introducing electron-withdrawing CF₃ groups makes the complex more difficult to reduce. nih.gov These electronic effects also impact the volatility and thermal stability of the complexes, which is a critical consideration for their application as precursors in chemical vapor deposition (CVD). wikipedia.org

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms is essential for understanding the properties of coordination compounds. Several powerful analytical techniques are employed for this purpose, each providing unique insights into the molecular and crystal structure.

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in the crystalline state. nih.gov This method is particularly relevant for volatile metal β-diketonates, which are often used as precursors in gas-phase deposition techniques. The experiment involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern, which contains information about the internuclear distances within the molecules. nih.gov

A notable application of this technique is the structural study of potassium tetrakis(hexafluoroacetylacetonato)lanthanide(III) complexes, [KLn(hfa)₄], where Ln = La, Gd, and Lu. These studies, combining GED with mass spectrometry, revealed that the vapor phase consists of a single molecular species, the heterobinuclear [KLn(hfa)₄] complex. For all studied lanthanides, the molecules were found to have C₁ symmetry. The central lanthanide ion is coordinated by eight oxygen atoms from the four hfa ligands, forming an LnO₈ coordination polyhedron. The potassium ion is coordinated by three of the hfa ligands, forming K–O and K–F bonds. This detailed gas-phase structure provides crucial information that differs significantly from the solid-state structure and is vital for understanding the behavior of these complexes in CVD processes.

For example, the crystal structures of three novel mononuclear zirconium(IV) complexes with fluorinated β-diketonates, including Zr(hfac)₄, were determined by single-crystal XRD. The analysis showed that in each case, the zirconium atom is coordinated to eight oxygen atoms from the four β-diketonate ligands, resulting in a coordination polyhedron best described as a square antiprism. wikipedia.org

XRD analysis has also been crucial in understanding the structural diversity of silver(I) complexes with fluorinated β-diketonates like trifluoroacetylacetonate (tfac) and pentafluoropropanoylacetylacetonate (pfpac). wikipedia.org These studies revealed that the dimensionality of the resulting coordination polymers can be tuned by the choice of the fluorinated substituent and the presence of solvent molecules, leading to complex 3D frameworks or unusual "DNA-type" helical chain structures. wikipedia.org The technique has also been used to characterize dinuclear and trinuclear cobalt complexes, revealing how the conformation of a bis-β-diketone ligand changes depending on the co-ligands present. researchgate.net

The determination of complex molecular structures, especially in the gas phase, often benefits from a combined approach where experimental data is supplemented with theoretical calculations. nih.gov Quantum chemical calculations, most commonly using Density Functional Theory (DFT), can provide valuable restraints that aid in the refinement of experimental data from techniques like GED.

In the GED analysis of [KLn(hfa)₄] complexes, for instance, the refinement of the structural model was supported by DFT calculations at the PBE0 level of theory. This combined approach is powerful because while GED provides accurate information on internuclear distances, refining a complex structure with many independent parameters can be challenging. The theoretical calculations provide a reliable starting model and can be used to restrain certain geometrical parameters or vibrational amplitudes during the refinement process, leading to a more accurate and stable final structure. nih.gov

This synergy between experimental and theoretical methods is also applied in the study of crystalline structures. The use of DFT in conjunction with XRD and various spectroscopic methods allows for a deeper understanding of the energies of crystal lattices, the strength of metal-ligand bonds, and the distribution of isomers. colostate.edu

Electronic and Magnetic Properties of Derived Complexes

The introduction of fluorine atoms into the β-diketone framework significantly influences the electronic environment of the metal ion in a coordination complex. This, in turn, dictates the magnetic and electronic behavior of the resulting compound.

Paramagnetic and Diamagnetic Characterizations

The magnetic character of a coordination complex is determined by the electron configuration of the central metal ion. Complexes with unpaired electrons are attracted to a magnetic field and are termed paramagnetic . This property arises from the spin and orbital angular momentum of the unpaired electrons. The magnitude of this attraction is measured by the magnetic susceptibility.

In contrast, complexes where all electrons are paired are weakly repelled by a magnetic field and are classified as diamagnetic . This phenomenon originates from the induced circulation of electrons, which creates a small magnetic field in opposition to the applied field.

For complexes derived from hexafluorinated β-diketone ligands, the magnetic properties are primarily dictated by the choice of the metal ion.

Paramagnetic Complexes : Metal ions from the d-block (transition metals) and f-block (lanthanides) with partially filled orbitals typically form paramagnetic complexes. For instance, lanthanide ions like Dysprosium(III) (Dy³⁺) and Terbium(III) (Tb³⁺) are well-known for their large magnetic moments due to their significant number of unpaired f-electrons. researchgate.netrsc.org Complexes such as [Dy(hfac)₃·(1-MeIm)₂] exhibit paramagnetic behavior stemming from the Dy³⁺ ion. researchgate.net Similarly, transition metal ions like Cobalt(II) and Nickel(II) with unpaired d-electrons form paramagnetic complexes with these ligands. nih.gov

Diamagnetic Complexes : Metal ions with a d⁰ or d¹⁰ electron configuration, such as Sc³⁺ or Zn²⁺ respectively, form diamagnetic complexes as they lack unpaired electrons. libretexts.org Similarly, complexes of main group metals or closed-shell transition metals in certain oxidation states will also be diamagnetic.

The table below summarizes the expected magnetic character for complexes with various metal ions.

Metal IonElectron ConfigurationExpected Magnetic Character
Dy³⁺[Xe] 4f⁹Paramagnetic
Tb³⁺[Xe] 4f⁸Paramagnetic
Co²⁺[Ar] 3d⁷Paramagnetic
Ni²⁺[Ar] 3d⁸Paramagnetic
Sc³⁺[Ar]Diamagnetic
Zn²⁺[Ar] 3d¹⁰Diamagnetic

Antiferromagnetic and Ferromagnetic Exchange Interactions

In polynuclear complexes, where two or more metal ions are in close proximity, their magnetic moments can interact. This interaction, known as magnetic exchange, is mediated by the bridging ligands.

Antiferromagnetic (AFM) Interaction : This occurs when the magnetic moments of adjacent metal ions align in opposite directions (spin anti-parallel), leading to a reduction in the total magnetic moment of the complex compared to the sum of the individual ions. inflibnet.ac.in This is the more common type of interaction. The strength of the AFM coupling is represented by a negative exchange parameter, J. Factors like the metal-ligand-metal bond angle and the nature of the bridging orbitals are crucial in determining the strength of this interaction. nih.govresearchgate.net For example, in many oxo-bridged iron(III) complexes, strong antiferromagnetic coupling is observed. rsc.org

Ferromagnetic (FM) Interaction : This is a less common phenomenon where the magnetic moments of neighboring metal ions align in the same direction (spin parallel), resulting in a high-spin ground state and a large total magnetic moment. inflibnet.ac.in This interaction is characterized by a positive J value. Ferromagnetic coupling often arises from the principle of orbital orthogonality, where the magnetic orbitals of the interacting metal ions are orthogonal to each other, preventing the pairing of electron spins.

In complexes with hexafluorinated β-diketone ligands, the exchange interactions become relevant in dimeric or polymeric structures. The specific nature of the bridging atoms or groups between the metal centers dictates whether the interaction is antiferromagnetic or ferromagnetic. While simple β-diketonate ligands can act as bridges, often other co-ligands are involved in forming polynuclear structures where these interactions are studied. For instance, studies on carboxamideoximate-bridged Ni(II) clusters have shown that the Ni-O-Ni bridging angle and other structural parameters determine the nature and magnitude of the magnetic exchange. nih.gov

Single-Molecule Magnet (SMM) Behavior and Energy Barriers

A significant area of research in the field of hexafluorinated β-diketonate complexes is the development of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature. tamu.edu This behavior is a purely molecular phenomenon.

The key ingredients for SMM behavior are a high-spin ground state and significant magnetic anisotropy. Lanthanide ions, particularly Dy³⁺ and Tb³⁺, are excellent candidates for constructing SMMs due to their large, unquenched orbital angular momentum which leads to strong magnetic anisotropy. nih.gov The ligand field created by the coordinating atoms plays a critical role in determining this anisotropy.

Hexafluoroacetylacetonate (hfac) is a particularly effective ligand in this context. Its electron-withdrawing CF₃ groups can influence the electronic structure, and its coordination to lanthanide ions can create the low-symmetry coordination environments necessary to maximize anisotropy. researchgate.net

Several mononuclear lanthanide complexes with β-diketone ligands have been shown to exhibit SMM properties. rsc.org For example, a dysprosium complex, [Dy(paaH)₂(H₂O)₄]Cl₃·2H₂O, where paaH is a substituted β-diketone, shows SMM behavior with a thermal energy barrier (U_eff) to the relaxation of magnetization of 177 K. rsc.org Another Dy³⁺ complex, [Dy(hfac)₃·(1-MeIm)₂], also shows slow magnetic relaxation, a characteristic of SMMs. researchgate.net

The energy barrier (U_eff) for the reversal of magnetization is a crucial parameter for SMMs. It is determined by the product of the total spin (S) and the magnetic anisotropy (D). Theoretical calculations are often employed to understand the electronic structure and rationalize the magnetic anisotropy and the resulting energy barriers. nih.govmdpi.com

The table below presents data for selected β-diketonate complexes exhibiting SMM behavior.

ComplexMetal IonEnergy Barrier (U_eff)τ₀ (s)Applied DC Field (T)
[Dy(paaH)₂(H₂O)₄]Cl₃·2H₂O (3)Dy³⁺177 K (123 cm⁻¹)2.5 x 10⁻⁷0
[Dy(paaH)₂(NO₃)₂(MeOH)]NO₃ (8)Dy³⁺64 K (44 cm⁻¹)6.2 x 10⁻⁷0.2

Data sourced from reference rsc.org.

Volatility and Application in Chemical Vapor Deposition (CVD) Precursors

Metal β-diketonate complexes, particularly those with fluorinated ligands like hexafluoroacetylacetonate (hfac), are highly valued as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.comsigmaaldrich.com These techniques are used to deposit thin films of metals or metal oxides onto substrates for various applications, including microelectronics and protective coatings. azonano.comsigmaaldrich.com

The ideal CVD/ALD precursor must be sufficiently volatile to be transported in the gas phase to the substrate, yet thermally stable enough to avoid premature decomposition. azonano.comharvard.edu The introduction of trifluoromethyl (CF₃) groups into the β-diketonate ligand significantly enhances the volatility of the corresponding metal complexes. This is attributed to the weakening of intermolecular forces (van der Waals interactions) due to the fluorination. mdpi.com

For example, metal complexes of hfac are generally more volatile than their non-fluorinated acetylacetonate (acac) counterparts. azonano.commdpi.com This increased volatility allows for lower deposition temperatures, which is advantageous for preventing damage to sensitive substrates and controlling film properties. azonano.com

These precursors have been used to deposit a wide range of materials:

Noble Metals : Fluorinated β-diketonates of gold, platinum, and iridium are used for depositing conductive and catalytic films. azonano.commdpi.com

Copper : Copper films for interconnects in semiconductor devices can be grown using copper β-diketonate precursors. azonano.com

Oxide Films : Complexes of lanthanides, zirconium, and hafnium are used to deposit high-k dielectric oxides and other functional oxide films. azonano.comharvard.edu

The table below provides examples of hexafluorinated β-diketonate complexes used as CVD precursors.

Precursor ClassMetal ExampleApplicationKey Properties
[M(hfac)ₓ]Cu, Au, Pt, IrConductive films, CatalystsHigh volatility, Thermal stability azonano.commdpi.commdpi.com
[Ln(hfac)₃]Lanthanides (e.g., Y, La)High-k dielectrics, SuperconductorsGood volatility, Low melting points azonano.comharvard.edu
[M(hfac)ₓ(Neutral Ligand)ᵧ]Ag, IrSilver films, Iridium coatingsTunable volatility and stability mdpi.commdpi.com

The versatility and favorable properties of metal complexes with hexafluorinated β-diketone ligands make them a cornerstone in both fundamental magnetic materials research and applied thin-film deposition technologies.

Derivatization Strategies for Analytical and Synthetic Applications

Methods for Enhancing Detection Sensitivity in Analytical Techniques

For trace analysis of ketones like 1,1,1,2,2,5-Hexafluoropentan-3-one, derivatization is often employed to introduce a chemical group (a tag) that responds strongly to a specific detector. This chemical modification overcomes the often-poor response of the underivatized ketone in common analytical techniques.

The primary approaches involve converting the carbonyl group into a derivative that is highly sensitive to fluorescence or electron capture detection.

Fluorescent Labeling : Reagents containing a fluorophore are used to tag the ketone. Hydrazine (B178648) derivatives are particularly effective, reacting with the ketone to form stable hydrazones that are highly fluorescent. thermofisher.com Dansyl hydrazine is a widely used reagent for this purpose, enabling the detection of ketones at very low concentrations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. thermofisher.comnih.gov The resulting dansylhydrazone derivative can be excited by UV light (e.g., at 340 nm) and will emit light at a longer wavelength (e.g., 525 nm), allowing for sensitive and selective quantification. nih.gov

Electron-Capturing Derivatization : For analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD), derivatization with fluorinated reagents is a common strategy. research-solution.com The ECD is highly sensitive to molecules containing electronegative atoms like fluorine. Acylation using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), can be used to create derivatives with an enhanced ECD response. research-solution.comgcms.cz While these reagents typically react with hydroxyl or amino groups, a two-step process involving the initial reduction of the ketone to an alcohol, followed by acylation, would render it highly detectable by GC-ECD.

Functional Group Interconversions for New Chemical Entities

The ketone functional group in this compound is a versatile handle for synthesizing new molecules through functional group interconversion (FGI). imperial.ac.uk FGI is the process of converting one functional group into another, providing pathways to novel chemical structures. imperial.ac.uk

Key transformations starting from the ketone include:

Reduction to Alcohols : The carbonyl group can be reduced to a secondary alcohol (1,1,1,2,2,5-Hexafluoropentan-3-ol). This is a fundamental transformation, often achieved using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. imperial.ac.ukscribd.com The resulting fluorinated alcohol can be a valuable synthetic intermediate itself or a precursor for further reactions.

Formation of Oximes and Hydrazones : The ketone readily reacts with hydroxylamine (B1172632) derivatives to form oximes or with hydrazine derivatives to form hydrazones. thermofisher.comgcms.cz These reactions are not only useful for detection (as described in 5.1) but also for synthesis, as the C=N bond of the oxime or hydrazone can participate in further chemical transformations.

Further Fluorination : The presence of alpha-hydrogens allows the ketone to form an enol tautomer. This enol form can react with electrophilic fluorinating agents, such as Selectfluor®, to introduce additional fluorine atoms into the molecule. sapub.orgscispace.com This provides a method to synthesize more highly fluorinated ketone derivatives. sapub.orgscispace.com

Conversion to Halides : Following reduction to the corresponding alcohol, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly into a halide (chloride, bromide, or iodide) using reagents like thionyl chloride or phosphorus tribromide. ub.eduvanderbilt.edu This opens up pathways to a wide range of substitution reactions for creating new carbon-carbon or carbon-heteroatom bonds.

Reagents and Conditions for Derivatization Processes

The success of derivatization and functional group interconversion depends on the appropriate selection of reagents and reaction conditions. The high fluorine content of this compound can influence its reactivity, but general conditions for ketone transformations serve as a starting point.

Reaction TypeReagent(s)Resulting Functional Group/DerivativeTypical ConditionsReference
Fluorescent LabelingDansyl HydrazineFluorescent HydrazoneReaction in an appropriate solvent, followed by HPLC analysis. thermofisher.comnih.gov
Oxime FormationO-Alkylhydroxylamine HClOximeReaction in a suitable solvent like pyridine (B92270) or tetrahydrofuran. gcms.cz
Electrophilic FluorinationSelectfluor® (F-TEDA-BF4)α-Fluorinated KetoneAcetonitrile as solvent; room temperature to reflux; reaction times can vary from 10 to 96 hours. sapub.orgscispace.com
Reduction to AlcoholSodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4)Secondary AlcoholNaBH4 in alcoholic solvents; LiAlH4 in dry, aprotic solvents like diethyl ether or THF. imperial.ac.ukscribd.com
Conversion of Alcohol to HalideThionyl Chloride (SOCl2) or Phosphorus Tribromide (PBr3)Alkyl Chloride or Alkyl BromideOften performed in the presence of a non-nucleophilic solvent or a base like pyridine. ub.eduvanderbilt.edu

Role in Advanced Separation Techniques (e.g., Chromatography)

Chromatography is a powerful biophysical technique essential for the separation, identification, and purification of compounds from a mixture. nih.govresearchgate.net The fundamental principle relies on the differential distribution of components between a stationary phase (a solid or a liquid on a solid support) and a mobile phase (a liquid or a gas). rsc.org

For a compound like this compound and its derivatives, two primary forms of chromatography are particularly relevant:

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for analysis by GC. In a study on similar fluorinated diketones, Gas Chromatography with Flame Ionization Detection (GC-FID) was successfully used to monitor the compounds. researchgate.net The compound is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the column's coating.

High-Performance Liquid Chromatography (HPLC) : HPLC is invaluable for analyzing less volatile derivatives of the ketone. nih.gov For instance, after derivatization with a reagent like dansylhydrazine to create a fluorescent tag, the resulting product can be separated and quantified using reversed-phase HPLC. nih.gov In this technique, the derivatized analyte is dissolved in a liquid mobile phase and pumped through a column containing a nonpolar stationary phase (e.g., C18). nih.govnih.gov The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the two phases. This combination of derivatization and HPLC provides a highly sensitive and specific method for quantification. nih.govnih.gov

Computational and Theoretical Investigations of Hexafluorinated Pentanone Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, using the laws of quantum mechanics to predict molecular properties. nih.gov These methods can be broadly categorized into ab initio and density functional theory approaches.

Ab initio, meaning "from the beginning," methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These computations are crucial for determining the relative energies of different molecular conformations and equilibrium structures. nih.gov A fundamental application is the calculation of a molecule's potential energy surface, which allows for the identification of stable isomers and the energy barriers between them.

For 1,1,1,2,2,5-hexafluoropentan-3-one, different rotational isomers (conformers) exist due to rotation around the carbon-carbon single bonds. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be employed to calculate the energies of these conformers. Higher levels of theory generally provide greater accuracy but at a significantly increased computational cost. nih.gov The results of these calculations can identify the most stable (lowest energy) conformation of the molecule.

Illustrative Data Table: Calculated Relative Energies of Conformers This table illustrates typical data obtained from ab initio calculations for different rotational isomers of a fluorinated ketone. The values are hypothetical examples.

ConformerMethod/Basis SetRelative Energy (kJ/mol)
Gauche-1MP2/cc-pVTZ0.00
Anti-1MP2/cc-pVTZ5.21
Gauche-2MP2/cc-pVTZ8.93
Anti-2MP2/cc-pVTZ12.45

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by using its electron density as the fundamental property. nih.gov DFT offers a favorable balance between accuracy and computational cost, making it a workhorse for studying medium to large-sized molecules. researchgate.net

Geometry optimization is a primary application of DFT, where the algorithm systematically alters the molecular structure to find the arrangement with the minimum energy. This optimized geometry corresponds to the most stable structure of the molecule. Following optimization, a wide range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap often indicates higher chemical reactivity. nih.gov Other properties like chemical potential, hardness, and electrophilicity can also be derived, providing a quantitative measure of the molecule's reactivity.

Illustrative Data Table: Calculated Electronic Properties via DFT This table shows representative electronic property data for a fluorinated ketone, as would be calculated using DFT methods. The values are hypothetical examples.

PropertyValue
MethodB3LYP/6-311+G(d,p)
HOMO Energy-7.85 eV
LUMO Energy-0.92 eV
HOMO-LUMO Gap6.93 eV
Chemical Potential (μ)-4.385 eV
Chemical Hardness (η)3.465 eV
Electrophilicity Index (ω)2.78 eV

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe a static molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. researchgate.net MD simulations employ a force field—a set of parameters and equations describing the potential energy of the system—to calculate the forces on each atom and evolve the system forward in time.

For this compound, MD simulations can reveal its behavior in different environments, such as in a pure liquid state or dissolved in a solvent like water. These simulations provide insights into intermolecular interactions, solvent structuring, and dynamic processes that are inaccessible to static calculations. nih.gov For example, an MD simulation could show how water molecules arrange around the polar carbonyl group and the hydrophobic fluorinated alkyl chains, providing a detailed picture of its solvation shell. nih.gov

Illustrative Data Table: Typical Parameters for an MD Simulation This table outlines a typical setup for an MD simulation of a small organic molecule in a solvent.

ParameterSetting
System1 molecule of this compound in a box of 2000 water molecules
Force FieldOPLS-AA (molecule), TIP3P (water)
EnsembleNPT (constant Number of particles, Pressure, Temperature)
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Quantum chemical calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the method and anharmonicity, leading to excellent agreement with experimental spectra. ruc.dk

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. These calculations provide the magnetic shielding for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the unambiguous assignment of complex NMR spectra.

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies This table provides a hypothetical comparison of calculated and experimental IR frequencies for the characteristic functional groups of a fluorinated ketone.

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Experimental Frequency (cm⁻¹)
C=O Stretch17351740
C-F Stretch (asym)12551260
C-F Stretch (sym)11401145
CH₂ Bend14201425

Elucidation of Reaction Pathways and Transition States through Computational Methods

Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, including the reactants, products, any intermediates, and the transition states that connect them. arxiv.org Computational methods are essential for this task, as transition states are fleeting structures that cannot be isolated experimentally.

Using quantum chemical methods like DFT, chemists can locate the transition state structure for a given reaction and calculate its energy. researchgate.net The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. nih.gov For this compound, one could study reactions such as the nucleophilic addition to the carbonyl carbon. Calculations could compare different pathways, for instance, attack from different nucleophiles or the effect of a catalyst, to predict which reaction is most likely to occur. researchgate.netresearchgate.net

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction This table shows hypothetical activation energies for the nucleophilic attack on the carbonyl of this compound by different nucleophiles, as would be determined by DFT calculations.

ReactionNucleophileComputational MethodCalculated Activation Energy (kJ/mol)
Nucleophilic AdditionOH⁻M06-2X/def2-TZVP45.2
Nucleophilic AdditionCN⁻M06-2X/def2-TZVP38.7
Nucleophilic AdditionNH₃M06-2X/def2-TZVP65.1

Spectroscopic Characterization and Advanced Analytical Techniques

Molecular Spectroscopic Analyses

Spectroscopy is a fundamental tool for probing the quantized energy levels within a molecule. By interacting with electromagnetic radiation, molecules can undergo transitions between these levels, and the resulting spectra provide a fingerprint that is unique to the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For 1,1,1,2,2,5-Hexafluoropentan-3-one, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons in the molecule. The chemical environment of each proton determines its resonance frequency (chemical shift). Protons on carbons adjacent to electronegative fluorine atoms or the carbonyl group will be deshielded and appear at a lower field (higher ppm value). libretexts.org For instance, protons on a carbon bonded to an oxygen atom typically resonate in the 3.3–4.5 ppm range. libretexts.org The integration of the peak areas provides a ratio of the number of protons contributing to each signal. pressbooks.pub Spin-spin coupling between non-equivalent neighboring protons would lead to the splitting of signals into multiplets, following the n+1 rule. pressbooks.pub

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. Carbons in or near electron-withdrawing groups like the carbonyl and fluoroalkyl groups will be shifted to a lower field. Typical chemical shift ranges help in assigning the signals to the respective carbon atoms in the structure. pdx.educhemistrysteps.com

¹⁹F NMR: Given the presence of six fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.orgaiinmr.com The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap. wikipedia.org The spectrum would show distinct signals for the CF₃ and CF₂ groups due to their different chemical environments. Furthermore, ¹⁹F-¹⁹F and ¹H-¹⁹F spin-spin coupling will provide valuable information about the connectivity of the fluorinated fragments. wikipedia.orgman.ac.uk Coupling constants in ¹⁹F NMR are often larger than in ¹H NMR, and long-range couplings are common. wikipedia.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H-CH₂-~2.5 - 4.0Triplet
¹³CC=O~190 - 210Singlet
¹³C-CH₂-~30 - 50Triplet
¹³C-CF₂-~110 - 130Triplet
¹³C-CF₃~115 - 135Quartet
¹⁹F-CF₂-~-110 to -130Quartet
¹⁹F-CF₃~-70 to -80Triplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms. libretexts.org

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment. libretexts.org The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹. elte.hu The C-F stretching vibrations will also give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nist.gov While C=O stretching is also Raman active, C-F bonds often yield weaker Raman signals. Raman spectroscopy can be particularly useful for observing symmetric vibrations that might be weak or inactive in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
C=O StretchIR, Raman1700 - 1725Strong (IR), Moderate (Raman)
C-F StretchIR1000 - 1400Strong
C-H StretchIR2850 - 3000Moderate
C-H BendIR1350 - 1480Moderate

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. tutorchase.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the molecular weight of the compound. High-resolution mass spectrometry can yield the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.comlibretexts.org The energetic molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org For this compound, common fragmentation pathways would likely involve cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. libretexts.orglibretexts.org The loss of fluoroalkyl radicals (e.g., •CF₃, •C₂F₅) would also be expected, resulting in significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing volatile compounds like this compound, allowing for its separation from a mixture and subsequent identification based on its mass spectrum.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbhu.ac.in Since this compound is a closed-shell molecule with all electrons paired in its ground state, it is ESR-inactive. bhu.ac.in However, ESR spectroscopy could be employed to detect and characterize any radical intermediates that might be formed during chemical reactions or photochemical processes involving this compound. libretexts.org The interaction of the unpaired electron with nearby magnetic nuclei (hyperfine coupling) would provide structural information about the radical species. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. azooptics.com

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions involving the carbonyl group. The most likely transitions are the n → π* and π → π* transitions. libretexts.org The n → π* transition, involving the non-bonding electrons on the oxygen atom and the antibonding π* orbital of the carbonyl group, is typically weak and appears at longer wavelengths (around 270-300 nm). azooptics.com The π → π* transition is generally more intense and occurs at shorter wavelengths. libretexts.org UV-Vis spectroscopy can also be used for the quantitative analysis of this compound by creating a calibration curve based on the Beer-Lambert law.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.gov

For a volatile compound like this compound, Gas Chromatography (GC) is a highly effective separation technique. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. Different types of GC columns can be used to optimize the separation.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to this compound. sielc.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. nih.gov By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition, a high degree of separation can be achieved. HPLC is particularly useful for purifying the compound or for analyzing non-volatile impurities.

High-Performance Liquid Chromatography (HPLC) of Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. tcichemicals.com However, for analytes that lack a strong chromophore or fluorophore, direct detection via UV or fluorescence detectors can be challenging, resulting in poor sensitivity. To overcome this, chemical derivatization is employed. This process involves reacting the target analyte with a labeling reagent to form a derivative that is easily detectable, thereby enhancing sensitivity and selectivity. tcichemicals.com

While research specifically detailing the derivatization of this compound for HPLC analysis is not prevalent, the methodology for other ketones is well-established. A notable example is the analysis of 2,5-hexanedione (B30556) (2,5-HD), a metabolite of n-hexane. A sensitive method for its determination in urine was developed using HPLC with fluorescence detection after derivatization. nih.gov In this procedure, 2,5-HD was reacted with dansylhydrazine to create a highly fluorescent adduct. nih.gov This approach allows for the detection of the ketone at very low concentrations. The internal standard used in the study was 1,3-diacetyl benzene (B151609) (1,3-DAB), which was also derivatized with dansylhydrazine. nih.gov

The resulting fluorescent derivatives were separated on a reversed-phase C18 column using a gradient mobile phase of phosphate (B84403) buffer and acetonitrile. nih.gov This method demonstrates the power of derivatization in transforming a poorly detectable compound into one that can be quantified with high sensitivity. The detection limit for 2,5-HD was found to be 5 µg/L in non-hydrolyzed urine and approximately 12 µg/L in hydrolyzed samples. nih.gov

ParameterCondition/ValueReference
Analyte2,5-Hexanedione (2,5-HD) nih.gov
Derivatizing ReagentDansylhydrazine nih.gov
Internal Standard1,3-Diacetyl Benzene (1,3-DAB) nih.gov
Chromatographic ColumnReversed-phase C18 nih.gov
Mobile PhaseGradient of 25 mM phosphate buffer (pH 6.4) and acetonitrile nih.gov
Detection MethodFluorescence (Excitation: 340 nm, Emission: 525 nm) nih.gov
Retention Time (2,5-HD derivative)9.4 min nih.gov
Retention Time (1,3-DAB derivative)13.7 min nih.gov
Detection Limit (Urine)5 µg/L (without hydrolysis) nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. chemcoplus.co.jp The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp For many volatile compounds, GC offers excellent resolution and sensitivity.

However, for polar compounds such as amino acids, which are not sufficiently volatile, direct GC analysis is problematic as they tend to decompose in the high-temperature injector port. thermofisher.com To address this, derivatization is a mandatory step to increase their volatility and improve chromatographic behavior. thermofisher.comsigmaaldrich.com This involves converting polar functional groups (e.g., -OH, -NH2) into less polar, more volatile moieties. sigmaaldrich.com

Several derivatization strategies are employed in GC analysis:

Silylation: This is a common method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for derivatizing amino acids. thermofisher.com The by-products of the MSTFA reaction are highly volatile, which is advantageous for chromatography. thermofisher.com TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This method involves reacting the analyte with a reagent like a fluoroalkyl chloroformate. A study demonstrated a rapid derivatization of amino acid enantiomers using 2,2,3,3,3-pentafluoropropyl chloroformate. nih.govresearchgate.net This one-step reaction proceeds quickly in an organic-aqueous medium, and the resulting derivatives are volatile enough for separation on a chiral capillary column. nih.govresearchgate.net

Derivatization MethodReagent ExampleTarget AnalytesKey AdvantageReference
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amino AcidsForms volatile by-products, enhancing detection. thermofisher.com
SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Amino AcidsDerivatives are more stable and less moisture-sensitive. sigmaaldrich.com
Acylation2,2,3,3,3-pentafluoropropyl chloroformateAmino Acid EnantiomersRapid, one-step derivatization in seconds. nih.govresearchgate.net

Spectroscopic Applications in Environmental and Process Monitoring

Spectroscopy serves as a powerful tool for the detection and quantification of chemical pollutants in various environmental matrices, often in real-time. omicsonline.orgomicsonline.org Techniques such as UV-Visible spectroscopy, infrared (IR) spectroscopy, and fluorescence spectroscopy enable the rapid identification and measurement of contaminants in air, water, and soil, which is crucial for timely environmental management. omicsonline.org

Real-time Detection and Quantification of Analytes

The capability for real-time monitoring is a significant advantage of spectroscopic techniques, allowing for the continuous assessment of environmental conditions and immediate detection of chemical releases or process fluctuations. omicsonline.org

Recent advancements have further enhanced these capabilities:

Laser-Induced Raman and Fluorescence Spectroscopy (LIRFS): In a case study monitoring micropollutants in a wastewater treatment plant, LIRFS combined with Artificial Intelligence (AI) was used for spectra recognition. This system demonstrated the ability to detect alert pharmaceuticals like carbamazepine (B1668303) and naproxen (B1676952) at concentrations in the µg/L range. mdpi.com

Broadband UV Dual-Comb Spectrometer: Researchers have developed the first broadband UV dual-comb spectrometer, a tool designed for the continuous measurement of air pollutants and for observing their real-time reactions in the environment. theanalyticalscientist.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A novel method based on 19F NMR spectroscopy has been developed to fingerprint organofluorine compounds, including PFAS. This technique allows for position-specific isotope analysis without breaking the strong carbon-fluorine (C-F) bonds, enabling the potential to trace these persistent pollutants back to their source in the environment. theanalyticalscientist.com Given that this compound is an organofluorine compound, this spectroscopic approach is highly relevant for its potential environmental monitoring.

TechniqueApplicationKey Research FindingReference
Laser-Induced Raman & Fluorescence Spectroscopy (LIRFS)Wastewater monitoringDetection of micropollutants (e.g., naproxen, carbamazepine) in the µg/L range. mdpi.com
UV Dual-Comb SpectroscopyAir quality monitoringEnables continuous, real-time measurement of various air pollutants. theanalyticalscientist.com
19F Nuclear Magnetic Resonance (NMR)Environmental tracingProvides a method to "fingerprint" organofluorine compounds to trace pollution sources. theanalyticalscientist.com

Emerging Research Directions and Future Perspectives

Development of Novel Functional Materials and Sensors

The unique properties of fluorinated compounds are being leveraged to create advanced functional materials and sensors. The incorporation of fluorine can significantly alter the physical and chemical characteristics of materials, leading to enhanced performance and new applications. numberanalytics.com

Functional Materials:

Research is focused on creating novel materials with tailored properties, such as fluoropolymers and fluorinated graphene, for use in pharmaceuticals and materials science. numberanalytics.com The introduction of fluorine can improve drug efficacy and create materials with unique characteristics. numberanalytics.comresearchgate.net For instance, the difluoromethyl group (CF2H) is a valuable component in the design of pharmaceuticals, agrochemicals, and advanced functional materials due to its ability to act as a hydrogen bond donor and modulate lipophilicity and polarity. mdpi.com The development of flexible multifunctional sensors is a significant area of interest, with advancements in material science contributing to high-performance sensors for applications in robotics and health monitoring. nih.gov

Sensors:

The development of nanosensors is a rapidly growing field, with a focus on creating miniaturized, automated, and affordable sensing systems. mdpi.com Functional materials are at the core of these multifunctional sensors, directly influencing their sensitivity, detection range, and linearity. nih.gov Research has shown that multifunctional sensors can be designed to detect multiple stimuli, such as temperature, pressure, and humidity, by integrating different functional materials in a layered structure. nih.gov

Innovations in Catalysis and Organic Transformations using Fluorinated Ketones

Fluorinated ketones are at the center of innovations in catalysis and organic synthesis. Researchers are exploring new ways to use these compounds as catalysts, reagents, and solvents to drive chemical reactions with greater efficiency and selectivity.

Catalysis:

Significant progress has been made in the enantioselective α-fluorination of ketones using organocatalysis. princeton.eduresearchgate.net This has been a long-standing challenge, and recent breakthroughs have been achieved through the development of new amine catalysts. princeton.edu These catalysts allow for the direct and asymmetric fluorination of a variety of cyclic ketones with high levels of control over the reaction's outcome. princeton.eduresearchgate.net Furthermore, chiral hypervalent iodine catalysts have been developed for the asymmetric fluorination of carbonyl compounds, enabling the creation of molecules with quaternary stereocenters. researchgate.net Dual nickel/photoredox catalysis systems have also been employed for the synthesis of α-trifluoromethyl ketones under mild conditions. acs.org

Organic Transformations:

Fluorinated compounds are crucial in the development of new pharmaceuticals and agrochemicals. dovepress.comresearchgate.net The introduction of fluorine can enhance metabolic stability and binding affinity. academie-sciences.fr Research into the stereoselective synthesis of complex fluorinated molecules, such as (S)-5,5,5,5′,5′,5′-hexafluoroleucine, highlights the demand for advanced synthetic methods. academie-sciences.fr Metal-free synthesis approaches, such as the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to promote Friedel–Crafts reactions, are being developed to create complex fluorinated molecules at room temperature. mdpi.com

Table 1: Recent Innovations in Catalysis for Fluorination

Catalytic System Substrate Key Advantage
Primary Amine Organocatalyst Cyclic Ketones High enantioselectivity and diastereoselectivity. princeton.eduresearchgate.net
Chiral Hypervalent Iodine Carbonyl Compounds Catalytic asymmetric fluorination to form quaternary stereocenters. researchgate.net
Dual Nickel/Photoredox Aldehydes Mild reaction conditions and broad substrate scope for α-trifluoromethyl ketone synthesis. acs.org
Chiral Palladium Complex β-ketoesters High enantioselectivity in fluorination. nih.gov
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) Imidazo[1,2-a]pyridines Metal-free, room temperature synthesis of difluoromethyl carbinols. mdpi.com

Green Chemistry Approaches to Fluorine Chemistry

The principles of green chemistry are increasingly influencing the field of fluorine chemistry, aiming to reduce the environmental impact of producing and using fluorinated compounds. numberanalytics.combioengineer.org

Sustainable Fluorination Methods:

Traditional fluorination methods often involve hazardous reagents like hydrogen fluoride (B91410) (HF) and fluorine gas (F2), which pose significant safety and environmental risks. numberanalytics.com Green chemistry seeks to replace these with safer, less toxic alternatives. numberanalytics.com Recent advances include the development of electrochemical fluorination, which offers a reagent-free approach to introducing fluorine into organic molecules under mild conditions. numberanalytics.com Another innovative strategy involves the use of common fluoride salts, like potassium fluoride (KF), solubilized with coordinating solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create stable and manageable fluorinating agents. bioengineer.org

Atom Economy and Waste Reduction:

A key goal of green chemistry is to maximize atom economy and minimize waste. numberanalytics.comscispace.com Researchers are developing new synthetic routes that are more efficient and generate fewer byproducts. dovepress.com For example, the development of catalytic systems that can be reused, such as immobilized palladium complexes in ionic liquids for fluorination reactions, contributes to waste reduction. nih.gov The focus is on creating processes that are not only environmentally friendly but also cost-effective and scalable for industrial applications. dovepress.comscispace.com

Table 2: Comparison of Traditional vs. Green Fluorination Approaches

Feature Traditional Methods Green Chemistry Approaches
Reagents Often hazardous (e.g., HF, F2 gas). numberanalytics.com Less toxic, safer alternatives (e.g., KF with coordinating solvents). numberanalytics.combioengineer.org
Reaction Conditions Often harsh, requiring high temperatures. scispace.com Milder conditions, including room temperature reactions. numberanalytics.commdpi.com
Waste Generation Can produce significant waste and byproducts. numberanalytics.com Minimized waste generation and improved atom economy. numberanalytics.comscispace.com
Catalysis May use stoichiometric reagents. Emphasis on recyclable catalysts and electrochemical methods. numberanalytics.comnih.gov

Q & A

Q. How to address limitations in small-sample studies of the compound’s ecological impact?

  • Methodological Answer : Apply bootstrapping or Bayesian hierarchical models to estimate confidence intervals for low-n datasets. Triangulate with field data from analogous fluorinated compounds to infer long-term effects. Use sensitivity analysis to prioritize parameters (e.g., half-life, partition coefficients) for further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.